

Technical Guide: Physical Properties of Methyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-methylpyridine-2-carboxylate

Cat. No.: B150793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-methylpyridine-2-carboxylate**, a key building block in the synthesis of various pharmaceutical compounds. This document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

Methyl 3-methylpyridine-2-carboxylate, also known as Methyl 3-methylpicolinate, is a derivative of pyridine carboxylic acid. Its physical characteristics are crucial for its handling, reaction setup, and purification in a laboratory or industrial setting.

Quantitative Data Summary

The known physical properties of **Methyl 3-methylpyridine-2-carboxylate** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
CAS Number	59718-84-2	[1] [2]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [2]
Molecular Weight	151.16 g/mol	[1] [2]
Boiling Point	73 °C at 2 mmHg 241.1 °C at 760 mmHg	[1] [3] [4]
Density	1.121 g/cm ³	[3]
Refractive Index	n _{20/D} 1.516	[3]
Melting Point	Data not available	[5] [6]
Solubility	Data not available; generally expected to be sparingly soluble in water and soluble in common organic solvents like ethanol and acetone. [7]	

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of **Methyl 3-methylpyridine-2-carboxylate** are not detailed in the cited literature, this section outlines the standard methodologies employed for such characterizations.

Synthesis of Methyl 3-methylpyridine-2-carboxylate

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 3-methylpyridine-2-carboxylic acid. A general protocol for this reaction is as follows:

- Acid Dissolution: 3-Methylpyridine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent.
- Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or trimethylchlorosilane, is carefully added to the solution.

- Reaction: The mixture is heated under reflux for a specified period. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a sodium bicarbonate solution.
- Extraction and Purification: The crude ester is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification is typically achieved through vacuum distillation.

Determination of Boiling Point Under Reduced Pressure

The boiling point of **Methyl 3-methylpyridine-2-carboxylate** has been reported at 73 °C at a reduced pressure of 2 mmHg.^{[1][4]} This technique, known as vacuum distillation, is essential for compounds that decompose at their atmospheric boiling point or have very high boiling points.

- Apparatus Setup: A vacuum distillation apparatus is assembled, which includes a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source (e.g., a vacuum pump). A manometer is included in the system to accurately measure the pressure.
- Sample Preparation: The purified compound is placed in the distilling flask.
- Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The distilling flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **Methyl 3-methylpyridine-2-carboxylate**, providing a clear visual representation of the process from starting materials to the final, characterized product.

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. cenmed.com [cenmed.com]
- 3. molbase.com [molbase.com]
- 4. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Methyl 3-methylpyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150793#physical-properties-of-methyl-3-methylpyridine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com